Product packaging for Ammonium hexafluoroaluminate(Cat. No.:CAS No. 7784-19-2)

Ammonium hexafluoroaluminate

Cat. No.: B1581255
CAS No.: 7784-19-2
M. Wt: 195.09 g/mol
InChI Key: OYHBNKHFKHBTRQ-UHFFFAOYSA-K
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Description

Ammonium hexafluoroaluminate is a useful research compound. Its molecular formula is AlF6H12N3 and its molecular weight is 195.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlF6H12N3 B1581255 Ammonium hexafluoroaluminate CAS No. 7784-19-2

Properties

IUPAC Name

triazanium;hexafluoroaluminum(3-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.6FH.3H3N/h;6*1H;3*1H3/q+3;;;;;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHBNKHFKHBTRQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].[NH4+].F[Al-3](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlF6H12N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7784-19-2, 63692-16-0
Record name Ammonium hexafluoroaluminate
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Record name Cryolite, triammonium
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Record name Aluminate(3-), hexafluoro-, ammonium (1:3), (OC-6-11)-
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Fundamental Theoretical Frameworks and Principles Applied to Ammonium Hexafluoroaluminate

Cryolite (B1665278) and Elpasolite Structural Families in the Context of Ammonium (B1175870) Hexafluoroaluminate

Ammonium hexafluoroaluminate belongs to the cryolite structural family, which is a subset of the broader elpasolite mineral family. aip.orgaip.org These structures are of great interest due to their propensity for varied sequences of phase transitions. nsc.ru The general formula for the elpasolite family is A₂BMX₆, where A and B are monovalent cations, M is a trivalent cation, and X is a halogen. aip.orgaip.org In the case of cryolites, the A and B cations are the same, leading to the formula A₃MX₆. aip.orgaip.org

At room temperature, this compound crystallizes in the cubic space group Fm3̅m, a high-symmetry structure common to many (NH₄)₃MF₆ compounds. aip.orgaip.org In this structure, the [AlF₆]³⁻ octahedra and two types of ammonium ions, NH₄⁺, occupy specific sites within the crystal lattice. nsc.ruresearchgate.net The arrangement consists of alternating [AlF₆]³⁻ and [(NH₄)F₆]³⁺ octahedra linked at their vertices by fluorine atoms. nsc.ru

Perovskite Structure Derivations and Group-to-Subgroup Family Trees

The high-temperature cubic phase of this compound is a derivative of the perovskite structure (ABX₃). nsc.ruwikipedia.org The cryolite and elpasolite structures can be considered as ordered variants of the perovskite structure. The study of phase transitions in these compounds often involves analyzing the sequence of changes in crystal symmetry, which can be described using group-to-subgroup family trees. nsc.ru As the temperature is lowered, this compound undergoes one or more phase transitions, resulting in structures with lower symmetry. nsc.ru For instance, compounds with small trivalent cations like Al³⁺ often exhibit a direct transition from the cubic Fm3̅m symmetry to a triclinic P1̅ symmetry. nsc.ru However, the application of pressure can induce a more complex sequence of transitions. nsc.ru

Ionic Packing and Molecular Disorder Considerations

The stability and high symmetry of the room-temperature cubic phase of this compound, when compared to its alkali metal cryolite counterparts, are influenced by factors such as ionic packing and molecular disorder. oup.comoup.com The presence of the molecular ammonium cation, as opposed to a simple alkali metal ion, introduces additional degrees of freedom related to its orientation. aip.orgoup.com This orientational disorder of both the ammonium and hexafluoroaluminate ions contributes significantly to the entropy of the system and plays a crucial role in the phase transitions. researchgate.netoup.com The disorder is dynamic, meaning the ions are not static in disordered positions but are undergoing rapid reorientations. nih.govnih.gov

Rotational Order-Disorder Models for Phase Transitions

The phase transitions observed in this compound are primarily of the order-disorder type. nsc.ruoup.com Rotational order-disorder models are employed to explain the mechanisms of these transitions, which involve changes in the orientational ordering of the constituent ions. nsc.ru The large entropy changes associated with these transitions are characteristic of such a mechanism. nsc.ruoup.com

Orientational Disorder of Hexafluoroaluminate(III) Ions

In the high-temperature cubic phase, the [AlF₆]³⁻ octahedra are orientationally disordered. researchgate.netoup.com It is assumed that these octahedra behave as rigid units. nsc.ru The disorder is modeled by considering multiple possible orientations for the octahedra within the crystal lattice. researchgate.net For instance, one model suggests that the fluorine atoms can occupy multiple crystallographic sites with fractional occupancy. nsc.ru As the temperature is lowered through a phase transition, the [AlF₆]³⁻ octahedra become partially or fully ordered, leading to a lower symmetry structure. nsc.ru NMR studies have been instrumental in confirming the dynamic nature of this disorder, showing that the [AlF₆]³⁻ units undergo rapid rotations in the cubic phase. aip.org

Orientational Disorder of Ammonium Ions

Similarly, the ammonium ions (NH₄⁺) also exhibit orientational disorder in the cubic phase. researchgate.netoup.com There are two distinct crystallographic sites for the ammonium ions in the cryolite structure. nsc.ru One of these sites allows for two distinct orientations of the tetrahedral NH₄⁺ ion, related by a 90° rotation. nsc.ru The other ammonium ion site is considered to be more ordered and plays a more passive role in the structural distortions. nsc.ru The ordering of the ammonium ions is a key component of the phase transitions. nsc.ru Calorimetric and NMR data support a model where the total entropy change of the phase transitions is a sum of the contributions from the ordering of both the [AlF₆]³⁻ and the NH₄⁺ ions. oup.com Specifically, the total anomalous entropy is consistent with a model involving the orientational disorder of both the hexafluoroaluminate(III) and the ammonium ions. researchgate.netoup.com The potential barrier for the hindered rotation of the NH₄⁺ ion has been estimated from heat capacity data. oup.com

Interactive Data Tables

Phase Transition Thermodynamic Data for (NH₄)₃AlF₆

Transition Temperature (K)Enthalpy Change (J mol⁻¹)Entropy Change (J K⁻¹ mol⁻¹)
220.79 ± 0.054030 ± 15018.5 ± 0.7
193.0 ± 0.3790 ± 1504.2 ± 0.8
Data from heat capacity measurements of (NH₄)₃[AlF₆]. oup.com

Crystallographic Data for (NH₄)₃AlF₆ at Room Temperature

ParameterValue
Crystal SystemCubic
Space GroupFm3̅m
Source: aip.orgaip.org

Hindered Rotation of Ammonium Ions and Potential Barrier Height Estimation

In the crystalline structure of this compound, the ammonium (NH₄⁺) ions are not static but undergo rotational motion. This rotation is "hindered," meaning it is restricted by a potential energy barrier created by the surrounding hexafluoroaluminate (AlF₆³⁻) anions. The interaction between the hydrogen atoms of the NH₄⁺ ions and the fluorine atoms of the AlF₆³⁻ ions, primarily through hydrogen bonding, dictates the nature of this hindrance.

Landau Theory of Phase Transitions

This compound undergoes phase transitions at specific temperatures, and the principles of Landau theory are instrumental in describing these transformations. libretexts.org This theory provides a macroscopic framework for understanding phase transitions by analyzing the symmetry changes in a material. It uses an "order parameter" that is zero in the high-symmetry (disordered) phase and non-zero in the low-symmetry (ordered) phase.

In the case of (NH₄)₃AlF₆, heat capacity measurements have revealed two anomalies at approximately 193.0 K and 220.79 K. oup.comresearchgate.net The upper phase transition, while being first-order, exhibits an anomalous heat capacity that can be described by the Landau theory of second-order phase transitions. oup.comresearchgate.netoup.com This suggests that the transition has characteristics of both first and second-order types. The theory helps to explain the continuous or discontinuous changes in physical properties, such as heat capacity, that accompany these structural transformations. The excess heat capacity observed during these transitions is consistent with the predictions of the Landau theory. researchgate.net

Thermodynamic Principles Governing Stability and Transformations

The stability and transformations of this compound are governed by fundamental thermodynamic principles. These principles help in understanding the energy changes that occur during phase transitions and chemical reactions, and in predicting the conditions under which the compound and its related fluoride (B91410) species are stable.

Gibbs Free Energy Changes in Reactions

The Gibbs free energy (ΔG) is a critical thermodynamic potential for predicting the spontaneity of a process at constant temperature and pressure. For a reaction to be spontaneous, the change in Gibbs free energy must be negative. In the context of this compound, the calculation of ΔG is essential for understanding its thermal decomposition.

The thermal decomposition of (NH₄)₃AlF₆ proceeds in multiple steps, and it is assumed that at the reaction temperatures, the system is in an equilibrium state where the Gibbs free energy change is zero. ysxbcn.com The decomposition ultimately yields anhydrous aluminum fluoride (AlF₃). ysxbcn.comresearchgate.net The Gibbs free energy changes for the pertinent materials involved in the decomposition reactions have been calculated at the respective reaction temperatures to understand the thermodynamics of the process. ysxbcn.com For instance, the addition of certain reagents in related processes can make reactions more spontaneous, as indicated by a more negative Gibbs free energy. core.ac.uk

The following table summarizes the decomposition reactions of this compound and the corresponding temperatures.

Reaction NumberReactantSolid ProductsGaseous ProductsTemperature (°C)
1(NH₄)₃AlF₆NH₄AlF₄2NH₃ + 2HF194.9
2NH₄AlF₄AlF₃(NH₄F)₀.₆₉0.31NH₃ + 0.31HF222.5
3AlF₃(NH₄F)₀.₆₉AlF₃0.69NH₃ + 0.69HF258.4

Table based on data from thermal decomposition studies. ysxbcn.comresearchgate.net

Enthalpy and Entropy Changes of Phase Transitions and Reactions

Enthalpy (ΔH) and entropy (ΔS) are fundamental thermodynamic quantities that describe the heat changes and the degree of disorder in a system, respectively. These values are crucial for characterizing the phase transitions and decomposition reactions of this compound.

Calorimetric measurements have been used to determine the enthalpy and entropy changes associated with the phase transitions of (NH₄)₃AlF₆. oup.comresearchgate.net Two distinct anomalies have been identified with the following thermodynamic data:

Transition Temperature (K)Enthalpy Change (ΔH) (J mol⁻¹)Entropy Change (ΔS) (J K⁻¹ mol⁻¹)
193.0 ± 0.3790 ± 1504.2 ± 0.8
220.79 ± 0.054030 ± 15018.5 ± 0.7

Table based on heat capacity measurements. oup.comresearchgate.netresearchgate.net

The total anomalous entropy change for these transitions is approximately 22.7 J K⁻¹ mol⁻¹, which is in close agreement with the theoretical value of R ln 16 (23.05 J K⁻¹ mol⁻¹). oup.comresearchgate.net This agreement supports a model involving orientational disorder of both the hexafluoroaluminate and ammonium ions. oup.comresearchgate.net

Similarly, the enthalpy and entropy changes for the multi-step thermal decomposition of this compound have been analyzed using techniques like Differential Scanning Calorimetry (DSC). ysxbcn.com The relationship ΔG = ΔH - TΔS is used to connect these thermodynamic quantities. wiley.com

The following table presents the enthalpy and entropy changes for the decomposition reactions.

Reaction NumberEnthalpy Change (ΔH) (J/g)Entropy Change (ΔS) (J/(g·°C))
1635.81.35
2239.10.48
3779.61.46

Table derived from DSC analysis of the decomposition reactions. ysxbcn.com

Thermodynamic Stability of Related Fluoride Compounds

For example, in systems containing various metal fluorides, the solubility and precipitation behavior are dictated by their thermodynamic stability. rsc.org The thermal decomposition of (NH₄)₃AlF₆ leads to the formation of intermediate compounds like NH₄AlF₄ before yielding the final, more stable AlF₃. ysxbcn.comresearchgate.net The study of such systems often involves analyzing the stability of various ammonium metal fluorides. For instance, the solubility of (NH₄)₃AlF₆ is significantly lower than that of other related fluoride complexes, which has implications for its separation and purification. rsc.org The relative stability of metal fluorides is also a key factor in metallurgical processes, where one metal can be used to reduce the fluoride of another. core.ac.uk

Advanced Synthesis and Preparation Methodologies for Ammonium Hexafluoroaluminate

Precursor Materials and Reactant Systems

The selection of precursor materials is a critical factor in the synthesis of ammonium (B1175870) hexafluoroaluminate, influencing the reaction pathway, efficiency, and the characteristics of the final product. Various reactant systems have been developed and optimized for this purpose.

Ammonium Fluoride (B91410) and Aluminum Hydroxide (B78521) Reactions

A common and well-established method for the preparation of ammonium hexafluoroaluminate involves the reaction between ammonium fluoride (NH₄F) and aluminum hydroxide (Al(OH)₃). wikipedia.orgdrugfuture.com This process is typically carried out in an aqueous solution.

In a representative procedure, aluminum hydroxide is added to an aqueous solution of ammonium fluoride. The mixture is then heated, for instance to 95°C for several hours with stirring, to facilitate the reaction and form this compound. google.com The reaction can be summarized by the following equation:

6NH₄F + Al(OH)₃ → (NH₄)₃[AlF₆] + 3NH₃ + 3H₂O

This method is advantageous due to the direct formation of the desired product. One documented example involved adding 106 g of aluminum hydroxide to 1000 ml of an aqueous solution containing 200 g of ammonium fluoride. After heating at 95°C for 4 hours, the resulting slurry contained 176 g of this compound. google.com

Table 1: Reaction Parameters for this compound Synthesis via Ammonium Fluoride and Aluminum Hydroxide
ParameterValueReference
Aluminum Hydroxide106 g google.com
Ammonium Fluoride Solution200 g in 1000 ml water google.com
Temperature95 °C google.com
Reaction Time4 hours google.com
Product Yield176 g google.com

Ammonium Fluoride and Aluminum Bromide Metathesis

A metathesis reaction involving ammonium fluoride and aluminum bromide (AlBr₃) offers an alternative route for synthesizing this compound. researchgate.net This method is particularly useful for preparing deuterated salts with high isotopic and chemical purity. The reaction proceeds by first generating ammonium fluoride in solution through the metathesis of silver fluoride and ammonium chloride. The resulting ammonium fluoride solution is then reacted with aluminum bromide to produce the hexafluoroaluminate salt. researchgate.net

The synthesis can be described by the following reaction:

AlBr₃ + 6NH₄F → (NH₄)₃[AlF₆] + 3NH₄Br

This procedure highlights a versatile approach to obtaining this compound, especially when specific isotopic labeling is required. researchgate.net

Ammonium Bifluoride (NH₄F·HF) as a Fluorinating Agent

Ammonium bifluoride (NH₄HF₂) serves as a potent fluorinating agent in the synthesis of various metal fluorides, including this compound. researchgate.netresearchgate.net It is a stable crystalline solid at room temperature but becomes a powerful reactant when heated above its melting point of 125°C. researchgate.net This characteristic makes it a key component in reactions with various aluminum sources. The reaction pathways can be complex, but the use of ammonium bifluoride is effective in fluorinating minerals and other aluminum-containing compounds to produce this compound. researchgate.netup.ac.za

Reactions with Aluminum Sulfate (B86663) Aqueous Solutions

This compound can also be effectively prepared by reacting an aqueous solution of aluminum sulfate (Al₂(SO₄)₃) with an aqueous solution of ammonium fluoride. google.com This method results in the immediate precipitation of the crystalline product.

A specific example of this synthesis involves adding a 25% aqueous solution of aluminum sulfate to a 40% aqueous solution of ammonium fluoride. google.com To ensure the purity of the product, an aqueous ammonia (B1221849) solution is subsequently added to maintain the pH of the slurry between 5 and 6. After stirring, the crystalline this compound is separated by filtration, washed, and dried. This process has demonstrated high yields based on both fluorine and aluminum. google.com

Table 2: Synthesis of this compound using Aluminum Sulfate
Reactant 1Reactant 2pHProductYield (based on F)Yield (based on Al)Reference
644 g of 25% aq. Al₂(SO₄)₃557 g of 40% aq. NH₄F5-6(NH₄)₃[AlF₆]90%96% google.com

Solid-State Reaction Pathways and Mechanisms

Solid-state reactions provide an alternative to solution-based methods for synthesizing this compound. These pathways often involve the direct reaction of solid precursors at elevated temperatures.

The thermal decomposition of this compound itself is a significant solid-state process that leads to the formation of aluminum fluoride. wikipedia.orgresearchgate.net Studies have shown that this decomposition occurs in multiple steps, with intermediate products such as ammonium tetrafluoroaluminate (NH₄AlF₄). researchgate.net Understanding these solid-state transformations is crucial for controlling the synthesis of related aluminum fluoride compounds.

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is a method that utilizes high-temperature aqueous solutions at high pressures to facilitate the crystallization of materials that are typically insoluble under ordinary conditions. wikipedia.org This technique has been successfully applied to the synthesis of cryolite-type compounds, including this compound and its derivatives. aip.org

In a hydrothermal synthesis, reactants are placed in a sealed pressure vessel, known as an autoclave, with water. wikipedia.org The autoclave is then heated, creating high-pressure conditions that drive the reaction and promote the growth of single crystals. For instance, single crystals of ammonium hexafluorometallates have been synthesized hydrothermally from mixtures of precursor materials at elevated temperatures (e.g., 473 K). aip.org This method allows for the formation of highly crystalline products. researchgate.net

Mechanochemical Synthesis Approaches

Control of Purity and Stoichiometry during Synthesis

Achieving high purity and precise stoichiometry is a critical challenge in the synthesis of this compound. The compound is chemically related to ammonium tetrafluoroaluminate (NH4AlF4), and mixtures of the two can easily form, as (NH4)3AlF6 tends to decompose into NH4AlF4 at elevated temperatures. researchgate.net In conventional liquid-phase preparations, the formation of (NH4)3AlF6 as a by-product can complicate the synthesis of pure NH4AlF4, highlighting the delicate equilibrium between these phases. google.com

Controlling the reaction conditions, such as reactant ratios, temperature, and pressure, is essential for directing the synthesis towards the desired product, (NH4)3AlF6, while minimizing the formation of impurities. The final purity of products derived from this compound, such as anhydrous aluminum fluoride (AlF3) prepared by thermal decomposition, is directly dependent on the purity of the starting (NH4)3AlF6. ysxbcn.com

For specific research applications, such as neutron scattering or certain types of spectroscopic studies, isotopically labeled compounds are required. A procedure has been developed for the preparation of perdeuterated this compound, (ND4)3AlF6, with good isotopic and chemical purity. researchgate.netresearchgate.net

The synthesis involves a multi-step process:

A metathesis reaction between silver fluoride (AgF) and ammonium chloride (NH4Cl) is performed. This step is designed to leave ammonium fluoride in the solution.

The resulting ammonium fluoride solution is then reacted with aluminum bromide (AlBr3) to produce the hexafluoroaluminate salt. researchgate.net

This method allows for the production of the deuterated salt with high chemical and isotopic purity, which is crucial for studies investigating dynamic orientational disorder using techniques like NMR spectroscopy. researchgate.net

Table 2: Compound Names Mentioned in this Article

Compound Name Chemical Formula
This compound (NH4)3AlF6
Ammonium tetrafluoroaluminate NH4AlF4
Perdeuterated this compound (ND4)3AlF6
Ammonium fluoride NH4F
Gallium fluoride trihydrate GaF3·3H2O
Ammonium hexafluorogallate (NH4)3GaF6
Aluminum fluoride AlF3
Silver fluoride AgF
Ammonium chloride NH4Cl
Aluminum bromide AlBr3

Structural Characterization and Crystallographic Analysis of Ammonium Hexafluoroaluminate

Crystal System and Space Group Determination

The crystal structure of ammonium (B1175870) hexafluoroaluminate is not static; it undergoes transformations dependent on external conditions. nsc.ru At room temperature, it typically exists in a high-symmetry cubic form, but it can transition to lower-symmetry distorted phases at different temperatures and pressures. nsc.ru

Cubic Fm-3m Symmetry and its Derivations

At ambient temperature and pressure, ammonium hexafluoroaluminate crystallizes in the cubic crystal system, characterized by the space group Fm-3m. aip.orgcrystallography.netrsc.org This high-symmetry structure is a common feature among compounds in the cryolite (B1665278) family, to which this compound belongs. aip.org The Fm-3m space group implies a face-centered cubic lattice. researchgate.net This cubic phase is considered the prototype structure from which lower-symmetry phases are derived through distortions. nsc.ru The arrangement within this structure involves orientational disorder of the ammonium tetrahedra and the fluorine octahedra. nsc.ru

Triclinic and Monoclinic Distorted Phases

Upon changes in temperature and pressure, this compound can undergo phase transitions to structures with lower symmetry. For instance, compounds with smaller trivalent metal ions, like gallium and iron, exhibit a direct transition from the cubic Fm-3m symmetry to a triclinic P1 symmetry. nsc.ru In contrast, those with larger M³⁺ ions undergo a series of transitions, including intermediate monoclinic phases. nsc.ru The application of pressure can also induce these transitions; for example, (NH₄)₃AlF₆ exhibits a complex phase diagram with a triple point at 0.12 GPa and 221 K, leading to high-pressure phases. nsc.ru One observed transition pathway under pressure is from the cubic G0 (Fm-3m) phase to a triclinic G3 (P1) phase. nsc.ru While monoclinic distorted phases are known to exist in the broader ammonium cryolite family, specific details for the monoclinic phase of (NH₄)₃AlF₆ are less commonly reported in the provided context. nsc.ru

Unit Cell Dimensions and Volume

X-ray diffraction studies have precisely determined the unit cell parameters for the cubic phase of this compound. At room temperature, the unit cell constant, a, has been reported as 8.937(1) Å. nsc.ru Another study provides a highly precise value of a = 8.9378 ± 0.0002 Å at a temperature of 297 ± 2 K. crystallography.net This results in a unit cell volume of approximately 713.99 ± 0.03 ų. crystallography.net The number of formula units (Z) per unit cell for the cubic Fm-3m structure is 4. nsc.ru

Table 1: Unit Cell Parameters of Cubic this compound

Parameter Value Temperature (K) Source
a (Å) 8.937(1) Room Temperature nsc.ru
a (Å) 8.9378 ± 0.0002 297 ± 2 crystallography.net
Volume (ų) 713.99 ± 0.03 297 ± 2 crystallography.net

Atomic Coordination and Arrangement within the Crystal Lattice

The crystal lattice of this compound is a three-dimensional framework built from aluminum and fluorine ions, with ammonium ions occupying interstitial spaces. nsc.ruresearchgate.net

Aluminum Atom Positions

In the cubic Fm-3m structure, the aluminum atoms occupy specific, highly symmetric positions within the unit cell. nih.gov Structural refinements indicate that the aluminum atoms are located at the 4a Wyckoff position. nih.gov However, under certain conditions of disorder, the Ti atoms in the related compound (NH₄)₃TiOF₅, which shares the same elpasolite structure type, are found to be shifted from the 4a position to the 24e position, suggesting a potential for similar local disorder for the aluminum atom in (NH₄)₃AlF₆. nih.gov

Fluorine Octahedra Formation

The aluminum atoms are coordinated by six fluorine atoms, forming [AlF₆]³⁻ octahedra. researchgate.net These octahedra are a fundamental building block of the cryolite structure. nsc.ru In the idealized Fm-3m space group, the [AlF₆]³⁻ octahedra and the ammonium ions alternate along the primary crystallographic axes. nsc.ruaip.org The fluorine atoms are positioned at the vertices of these octahedra, linking them together. nsc.ru In the disordered cubic phase, the fluorine atoms are not in fixed positions but are distributed over multiple sites, specifically the 96j or 192l sites, with fractional occupancy. nsc.ru This dynamic disorder involves rapid reorientations of the fluorine octahedra. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Aluminum fluoride (B91410)
Aluminum hydroxide (B78521)
Ammonium fluoride
Gallium(III) fluoride
Iron(III) fluoride
(NH₄)₃TiOF₅

Ammonium Ion Sites and Arrangement

In the cubic cryolite structure of this compound, (NH₄)₃AlF₆, the ammonium (NH₄⁺) ions occupy two distinct crystallographic sites. nsc.ruoup.com These sites are designated as the 8c and 4b positions within the Fm-3m space group. nsc.ru

In contrast, the ammonium ions at the 4b sites have a coordination number of 6. A key feature of the NH₄⁺ groups at the 4b site is their orientational disorder. nsc.ru Due to the tetrahedral (Td) symmetry of the ammonium ion within a site of octahedral (Oh) symmetry, the NH₄⁺ groups can adopt two different orientations. nsc.ru These two orientations are related to each other by a 90-degree rotation. nsc.ru More detailed structural refinements have suggested that the nitrogen atom (N1) is tetrahedrally displaced from the ideal 8c position into a 32f site, while the hydrogen atoms of the disordered ammonium group at the other site (N2) are statistically distributed across 96k and 32f positions. nih.gov This disorder in the ammonium tetrahedra, along with the orientational disorder of the [AlF₆]³⁻ octahedra, is a critical factor in the phase transitions observed in this compound. nsc.ru

Table 1: Ammonium Ion Site Characteristics in (NH₄)₃AlF₆ This table summarizes the distinct crystallographic sites for ammonium ions in the cubic phase.

Site Designation Wyckoff Position Coordination Number (CN) Environment Orientation
NH₄⁺ (1) 8c 12 Surrounded by four clusters of F atoms from different [AlF₆]³⁻ octahedra Ordered, stabilizes the structure
NH₄⁺ (2) 4b 6 Within an octahedral site Disordered, two distinct orientations related by a 90° rotation

Structural Refinement Methodologies

The crystal structure of this compound has been determined and refined using standard crystallographic techniques. The primary methods employed are single-crystal X-ray diffraction and X-ray powder diffractometry. nsc.runih.gov

At room temperature (approx. 297 K), the structure was refined using single-crystal X-ray diffraction data. nih.govcrystallography.net This technique provides precise information on atomic positions, lattice parameters, and thermal displacement parameters. For these refinements, molybdenum-based X-ray radiation (MoKα, λ = 0.71073 Å) is commonly used. crystallography.net The quality of the structural refinement is assessed by residual factors (R-factors) and the goodness-of-fit parameter. For example, a refinement of the room-temperature structure yielded a final R-factor for all reflections of 0.0281 and a goodness-of-fit of 1.088, indicating a high-quality model. crystallography.net

X-ray powder diffractometry is also utilized for structural characterization, particularly for confirming the phase purity of a synthesized sample and for determining the unit-cell parameters at ambient conditions. nsc.ru Refinement of powder diffraction spectra at room temperature confirmed the cubic Fm-3m space group and yielded a unit-cell constant of a₀ = 8.937(1) Å. nsc.ru

Table 2: Crystallographic Data and Refinement Details for (NH₄)₃AlF₆ at Room Temperature Data based on single-crystal X-ray diffraction analysis. crystallography.net

Parameter Value
Crystal System Cubic
Space Group Fm-3m
Space Group Number 225
Lattice Parameter (a) 8.9378(2) Å
Cell Volume 713.99(3) ų
Temperature 297(2) K
Diffraction Radiation MoKα
Wavelength 0.71073 Å
R-factor (all reflections) 0.0281
Goodness-of-fit 1.088

Temperature and Pressure Effects on Crystal Structure

The crystal structure of this compound is highly sensitive to changes in temperature and pressure, undergoing several structural phase transitions. nsc.ruaip.org These transitions are primarily of an order-disorder nature, associated with the orientational ordering of the [AlF₆]³⁻ octahedra and the NH₄⁺ tetrahedra. nsc.ru

Calorimetric measurements at ambient pressure have identified two distinct heat capacity anomalies, indicating two phase transitions on cooling. nsc.ru The first transition occurs at T₁ = 218.5 ± 0.5 K, and the second is observed at T₂ = 179 ± 2 K. nsc.ru These transitions are characterized by significant entropy changes (ΔS), which are consistent with a model of ionic ordering. The entropy change at the first transition (ΔS₁) is approximately 15.3 J mol⁻¹ K⁻¹, which is close to the theoretical value of R ln 8, suggesting a partial ordering of the fluorine octahedra. nsc.ru The second transition involves the final ordering of the structure. nsc.ru

The application of hydrostatic pressure introduces further complexity to the phase behavior of (NH₄)₃AlF₆. nsc.ru The pressure-temperature (p-T) phase diagram reveals a triple point at approximately ptp = 0.12 GPa and Ttp = 221 K. nsc.ru Below this pressure, two phase transitions are observed as temperature decreases. Above this pressure, the sequence of transitions changes. nsc.ru An increase in pressure can lead to a sequence of three structural transformations from the initial cubic phase (G₀). nsc.ru This behavior is part of a generalized p-T phase diagram proposed for the ammonium cryolite family, where increasing pressure has a similar effect to decreasing the size of the central metal cation in related (NH₄)₃MF₆ compounds. nsc.ru

Table 3: Phase Transition Data for (NH₄)₃AlF₆ at Ambient Pressure Data from differential scanning calorimetry (DSC) measurements. nsc.ru

Transition Transition Temperature (T) Entropy Change (ΔS)
G₀ (Fm-3m) → G₁ T₁ = 218.5 ± 0.5 K 15.3 ± 0.5 J mol⁻¹ K⁻¹
G₁ → G₂ T₂ = 179 ± 2 K -

Spectroscopic and Advanced Analytical Investigations of Ammonium Hexafluoroaluminate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the local environment and dynamics of atomic nuclei within ammonium (B1175870) hexafluoroaluminate.

Fluorine T₁ and T₁ρ Measurements

Studies on the phase transitions of ammonium hexafluoroaluminate, (NH₄)₃[AlF₆], have utilized fluorine-19 NMR relaxation measurements to understand the dynamic processes occurring within the crystal lattice. Pulse NMR measurements reveal discontinuities in both the spin-lattice relaxation time (T₁) and the spin-lattice relaxation time in the rotating frame (T₁ρ) for fluorine nuclei at 221 K. core.ac.uk These discontinuities are indicative of a phase transition, supporting a model that involves changes in the orientational motion of the ions. core.ac.uk The spin-lattice relaxation time, T₁, is sensitive to molecular motions in the megahertz frequency range, while T₁ρ probes slower motions in the kilohertz range. The abrupt changes in these parameters at a specific temperature signal a shift in the motional regime of the fluorine-containing [AlF₆]³⁻ anions. core.ac.uk

Proton Spin-Lattice Relaxation Time Studies

Detailed experimental data focusing specifically on the temperature dependence of proton spin-lattice relaxation times (T₁) for this compound, (NH₄)₃[AlF₆], are not extensively detailed in the surveyed scientific literature. Generally, such studies in ammonium compounds are used to characterize the reorientational dynamics of the ammonium (NH₄⁺) cation. The relaxation of protons is primarily driven by the modulation of dipole-dipole interactions through the rotational motion of the NH₄⁺ ions. Temperature-dependent T₁ measurements typically reveal a minimum value at a temperature where the correlation time for this motion is on the order of the inverse of the NMR Larmor frequency. Analysis of this T₁ minimum allows for the calculation of the activation energy for NH₄⁺ reorientation.

Application in Investigating Orientational Disorder

NMR spectroscopy, in conjunction with thermodynamic measurements, has been instrumental in elucidating the nature of orientational disorder in this compound. The compound exhibits significant orientational disorder of both the hexafluoroaluminate ([AlF₆]³⁻) and the ammonium (NH₄⁺) ions. core.ac.uk A study combining heat capacity measurements with NMR found that the total anomalous entropy of phase transitions corresponds well with a model predicting extensive orientational disorder. core.ac.uk The discontinuities observed in fluorine T₁ and T₁ρ measurements at 221 K provide direct spectroscopic support for this model of disorder. core.ac.uk

Furthermore, X-ray diffraction studies have refined the crystal structure, describing it as a disordered elpasolite-type. In this model, the [AlF₆]³⁻ anions are disordered over multiple equivalent orientations. nih.gov NMR studies on related (NH₄)₃MF₆ compounds confirm that both the ammonium and the MF₆ units undergo rapid rotations, and the coalescence of multiple NMR spectral peaks into a single peak at higher temperatures suggests an increasing frequency of these reorientational motions.

Table 1: NMR Spectroscopy Data for this compound

Parameter Nucleus Observation Associated Phenomenon
T₁, T₁ρ ¹⁹F Discontinuity at 221 K Phase Transition / Change in Ionic Motion

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the internal vibrational modes of the constituent ions in this compound.

Analysis of Internal Vibrations of Anions

These modes are classified as:

Stretching Modes : ν₁ (A₁g, Raman active), ν₂ (E₉, Raman active), and ν₃ (F₁ᵤ, IR active).

Bending Modes : ν₄ (F₁ᵤ, IR active), ν₅ (F₂₉, Raman active), and ν₆ (F₂ᵤ, inactive). researchgate.netnih.gov

In the solid-state crystal of cryolite (B1665278), which has a monoclinic P2₁/n space group at room temperature, the site symmetry of the anion is lowered, which can cause degeneracies to be lifted and inactive modes to become weakly active. researchgate.netelectrochem.org However, the fundamental frequencies remain characteristic of the [AlF₆]³⁻ octahedron.

Table 2: Vibrational Modes of the [AlF₆]³⁻ Anion (from Na₃AlF₆ Data)

Mode Symmetry (Oₕ) Description Raman Frequency (cm⁻¹) IR Frequency (cm⁻¹) Activity (Oₕ)
ν₁ A₁g Symmetric Stretch 554 - Raman
ν₂ E₉ Asymmetric Stretch 396 - Raman
ν₃ F₁ᵤ Asymmetric Stretch - 559 Infrared
ν₄ F₁ᵤ Bending - 396 Infrared
ν₅ F₂₉ Bending 344 - Raman

X-ray Diffraction (XRD) Techniques

X-ray diffraction (XRD) is the definitive technique for determining the crystal structure, including lattice parameters and atomic positions, of crystalline solids like this compound.

Room-temperature single-crystal XRD studies have shown that this compound, (NH₄)₃[AlF₆], crystallizes in a cubic system with an elpasolite-type structure. core.ac.uk The structure is characterized by significant dynamic disorder. The refined crystallographic data indicate the space group is Fm3m, with four formula units (Z=4) per unit cell. core.ac.uknih.gov The refined lattice parameter provides the precise dimension of the unit cell. This high-symmetry cubic structure accommodates the orientational disorder of both the spherical [AlF₆]³⁻ anions and the tetrahedral NH₄⁺ cations.

Table 3: Crystallographic Data for this compound

Parameter Value
Crystal System Cubic
Space Group Fm3m
Lattice Parameter (a) 8.9401(3) Å
Formula Units per Cell (Z) 4

Powder X-ray Diffraction (PXRD) for Phase Identification

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the phase identification of crystalline materials. It is utilized to characterize the solid-state structures of the initial reactant, this compound ((NH₄)₃AlF₆), as well as the intermediate and final products of its thermal decomposition. By analyzing the diffraction pattern—a plot of diffraction intensity versus the diffraction angle (2θ)—a unique fingerprint of a crystalline solid is obtained.

In the context of this compound decomposition, PXRD is employed to:

Confirm the purity and crystalline phase of the starting material, (NH₄)₃AlF₆.

Identify the solid intermediates formed at various stages of heating.

Verify the identity and purity of the final product, aluminum trifluoride (AlF₃).

For instance, studies have confirmed through XRD analysis that heating this compound at 400°C for three hours results in a complete decomposition to high-purity, anhydrous AlF₃. ysxbcn.comresearchgate.net The resulting diffraction pattern of the final product is compared with standard diffraction data from crystallographic databases to confirm a match with the known structure of AlF₃. ysxbcn.com

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are cornerstone techniques for investigating the thermal behavior of this compound. These analyses are often performed simultaneously (DTA-TGA) to provide comprehensive information about the thermal events that occur as the compound is heated.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. For (NH₄)₃AlF₆, the TGA curve reveals distinct steps of mass loss, each corresponding to the release of volatile components like ammonia (B1221849) (NH₃) and hydrogen fluoride (B91410) (HF). ysxbcn.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material. The DTA curve shows endothermic peaks (valleys) that correspond to energy-absorbing events, such as decomposition reactions, and exothermic peaks (hills) for energy-releasing events. ysxbcn.com

Thermal Decomposition Pathways and Intermediate Products

The thermal decomposition of this compound is not a single-step process but rather a sequential, three-step reaction. ysxbcn.comresearchgate.netcsu.edu.cn As the temperature increases, (NH₄)₃AlF₆ breaks down through two stable intermediate solid compounds before yielding the final product. ysxbcn.comresearchgate.netcsu.edu.cn The volatile products released during this process are ammonia and hydrogen fluoride, which can be stoichiometrically considered as ammonium fluoride (NH₄F). ysxbcn.com

The following sections detail the formation of each intermediate and the final product.

The first stage of decomposition occurs at approximately 194.9°C. ysxbcn.comresearchgate.netcsu.edu.cn In this step, this compound releases two moles of ammonium fluoride, resulting in the formation of the solid intermediate, ammonium tetrafluoroaluminate (NH₄AlF₄). ysxbcn.comresearchgate.netcsu.edu.cn

The reaction for this first step is: (NH₄)₃AlF₆(s) → NH₄AlF₄(s) + 2NH₄F(g)

This initial mass loss is clearly observed as the first major step in the TGA curve, corresponding to the first endothermic peak in the DTA analysis. ysxbcn.com

The second decomposition step involves the further breakdown of the intermediate NH₄AlF₄. This reaction begins at a temperature of about 222.5°C. ysxbcn.comresearchgate.netcsu.edu.cn The resulting solid product is an unstable, high-temperature phase with a non-stoichiometric composition identified as AlF₃(NH₄F)₀.₆₉. ysxbcn.comresearchgate.netcsu.edu.cn This material is noted to be structurally unstable and exists only at elevated temperatures. ysxbcn.com

The reaction for this second step is: NH₄AlF₄(s) → AlF₃(NH₄F)₀.₆₉(s) + 0.31NH₄F(g)

This corresponds to the second, smaller mass loss step on the TGA curve and the second endothermic DTA peak. ysxbcn.com

The final stage of the thermal decomposition occurs at approximately 258.4°C. ysxbcn.comresearchgate.netcsu.edu.cn In this step, the remaining ammonium fluoride is driven off from the AlF₃(NH₄F)₀.₆₉ intermediate, yielding the final, stable solid product: anhydrous aluminum trifluoride (AlF₃). ysxbcn.comresearchgate.netcsu.edu.cn

The reaction for this final step is: AlF₃(NH₄F)₀.₆₉(s) → AlF₃(s) + 0.69NH₄F(g)

To ensure the complete conversion to high-purity AlF₃, the material is typically heated to a higher temperature, such as 400°C, and held for a period of time to allow for the complete removal of any volatile residues. ysxbcn.comresearchgate.net The identity of the final AlF₃ product is confirmed using PXRD. ysxbcn.comresearchgate.net

The table below summarizes the key findings from the thermal analysis of this compound.

Decomposition StepReaction Temperature (°C)Solid Product Formed
1194.9NH₄AlF₄
2222.5AlF₃(NH₄F)₀.₆₉
3258.4AlF₃

Data sourced from Hu, et al. (2011). ysxbcn.comresearchgate.netcsu.edu.cn

Phase Transitions and Transformational Behavior of Ammonium Hexafluoroaluminate

Temperature-Induced Phase Transitions

At atmospheric pressure, ammonium (B1175870) hexafluoroaluminate undergoes a sequence of phase transitions as the temperature is lowered. These transitions are characterized by distinct anomalies in physical properties, such as heat capacity.

Calorimetric studies have identified two primary phase transitions at atmospheric pressure. Heat capacity measurements have revealed anomalies with maxima at approximately 218.5 K and 179 K. oskar-bordeaux.fr Another study using adiabatic calorimetry found anomalies at 220.79 K and 193.0 K. oup.com The discrepancies in the reported transition temperatures may be attributed to the sensitivity of the transitions to sample purity and experimental conditions. nsc.ru

Differential thermal analysis (DTA) at ambient pressure has also registered two anomalies corresponding to phase transitions. nsc.ru These transitions are associated with significant changes in the entropy of the system, calculated to be ΔS₁ = 15.3 ± 0.5 J mol⁻¹ K⁻¹ and ΔS₂ = 2.5 ± 0.5 J mol⁻¹ K⁻¹. oskar-bordeaux.fr A separate investigation reported enthalpy and entropy values of 4030 ± 150 J mol⁻¹ and 18.5 ± 0.7 J K⁻¹ mol⁻¹ for the upper transition, and 790 ± 150 J mol⁻¹ and 4.2 ± 0.8 J K⁻¹ mol⁻¹ for the lower transition. oup.com The total anomalous entropy of approximately 22.7 J K⁻¹ mol⁻¹ is consistent with a model involving the orientational disorder of both the hexafluoroaluminate and ammonium ions. oup.com

Measurement TechniqueUpper Transition Temperature (K)Lower Transition Temperature (K)Reference
Heat Capacity Measurement218.5 ± 0.5179 ± 2 oskar-bordeaux.fr
Adiabatic Calorimetry220.79 ± 0.05193.0 ± 0.3 oup.com
Differential Thermal Analysis (DTA)Two anomalies registered nsc.ru

The nature of these phase transitions has been a subject of investigation. A first-order phase transition is characterized by a discontinuity in the first derivatives of the Gibbs free energy, such as entropy and volume, resulting in a latent heat. In contrast, a second-order (or continuous) phase transition exhibits a discontinuity in the second derivatives, like heat capacity, without a latent heat.

The upper phase transition in ammonium hexafluoroaluminate at approximately 221 K is considered to be of the first order. oup.com However, the anomalous heat capacity associated with this transition has been observed to follow the Landau theory for phase transitions of the second kind, suggesting a complex behavior. oup.com The presence of a long tail in the heat capacity curve towards lower temperatures indicates that the transformations are close to tricritical points, which complicates the precise determination of the nature of the transition. nsc.ru The intermediate phase has been observed to undercool and coexist with the low-temperature phase over a limited temperature range, which is a characteristic of a first-order transition. oup.com

The sequence of phase transitions in this compound involves the formation of intermediate phases. The high-temperature cubic phase is denoted as G₀. At atmospheric pressure, as the temperature is lowered, the compound transitions through intermediate phases before reaching the final low-temperature phase. nsc.ru

The stability and sequence of these intermediate phases are sensitive to factors such as the size of the trivalent metal ion in related (NH₄)₃MIIIF₆ compounds. nsc.ru In compounds with larger M³⁺ ions, a succession of three phase transitions with two intermediate monoclinic phases (G₁ and G₂) is observed at atmospheric pressure. nsc.ru For this compound, which has a smaller Al³⁺ ion, the sequence and stability of these phases are influenced by both temperature and pressure. nsc.ru Under ambient pressure, the observed transitions correspond to G₀ → G₅ and G₅ → G₃. nsc.ru The G₅ → G₃ transition is believed to be associated with the final ordering of the octahedra. nsc.ru

Pressure-Temperature (p-T) Phase Diagram Analysis

The application of hydrostatic pressure significantly influences the phase transitions in this compound, leading to a complex pressure-temperature (p-T) phase diagram.

The p-T phase diagram of this compound reveals the existence of a triple point and high-pressure phases. A triple point is a specific temperature and pressure at which three different phases of a substance can coexist in thermodynamic equilibrium. For (NH₄)₃AlF₆, a triple point has been identified at a pressure of 0.12 GPa and a temperature of 221 K. oskar-bordeaux.frnsc.ru

At pressures above this triple point, a new high-pressure phase, denoted as G₄, emerges. nsc.ru The sequence of transitions at pressures greater than 0.12 GPa becomes G₀ → G₄ → G₅ → G₃. nsc.ru Unfortunately, detailed structural data for the G₄ and G₅ distorted phases are not yet available. nsc.ru Heat capacity measurements suggest that the G₀ → G₅ transition is linked to the ordering of ammonium tetrahedra and partial ordering of the AlF₆³⁻ octahedra. nsc.ru

Hydrostatic pressure has a pronounced effect on the temperatures of the structural transitions. For this compound, the temperatures of both the G₀ → G₅ and G₅ → G₃ transitions decrease as pressure increases. nsc.ru The pressure coefficients for these transitions, which describe the rate of change of transition temperature with pressure (dT/dp), are presented in the table below. nsc.ru

The application of pressure can alter the sequence of phase transitions. For instance, the G₀ → G₅ transition splits at the triple point into a sequence of two transformations: G₀ → G₄ and G₄ → G₅. nsc.ru The differential thermal analysis (DTA) anomalies associated with the G₀ → G₅ and G₄ → G₅ transitions weaken rapidly with increasing pressure and are only detectable within a narrow pressure range. nsc.ru All the phase boundaries in the p-T diagram are observed to be nearly linear. nsc.ru The significant magnitude of the pressure coefficient for the G₅ → G₃ transition and the relatively low pressure of the triple point may account for some of the discrepancies in the number and temperatures of phase transitions reported in earlier studies. nsc.ru

Phase TransitionPressure Coefficient (dT/dp) (K/GPa)Reference
G₀ → G₅-100 ± 10 nsc.ru
G₄ → G₅-115 ± 20 nsc.ru
G₅ → G₃-460 ± 20 nsc.ru

Mechanisms of Phase Transformations

The structural transformations in this compound are classic examples of order-disorder phase transitions. nsc.ru The mechanism involves the cooperative ordering of the orientationally mobile [AlF₆]³⁻ and NH₄⁺ ions. In the high-temperature cubic phase, these ions are dynamically disordered, occupying their lattice sites with multiple possible orientations. nsc.ruresearchgate.net As the temperature is lowered, the thermal energy is no longer sufficient to overcome the potential barriers between these orientations, leading to a more ordered arrangement and a lower symmetry crystal structure.

The primary driving force for the phase transitions in (NH₄)₃[AlF₆] is the change in the orientational disorder of its constituent ions. The total anomalous entropy change associated with the transitions has been measured to be approximately 22.7 J K⁻¹ mol⁻¹. nsc.ru This value is in close agreement with the theoretical value of R ln(16) ≈ 23.05 J K⁻¹ mol⁻¹, which can be predicted by a model that considers the orientational disorder of both the hexafluoroaluminate(III) and the ammonium ions. nsc.ru

In the cubic Fm3m phase, the [AlF₆]³⁻ octahedra and the NH₄⁺ tetrahedra are disordered. nsc.ruresearchgate.net The first major phase transition at around 220 K is associated with a significant portion of the total entropy change (approximately 18.5 J K⁻¹ mol⁻¹). nsc.ru This transition is primarily attributed to the ordering of the [AlF₆]³⁻ octahedra and a partial ordering of the NH₄⁺ ions. The subsequent lower-temperature transition involves the final ordering of the remaining disordered components, accompanied by a smaller entropy change. nsc.ru Pulse NMR measurements have shown discontinuities in the fluorine relaxation times (T₁ and T₁ρ) at 221 K, which further supports the model of orientational disorder as the key mechanism. nsc.ru

Comparison with Related Cryolite (B1665278) and Hexafluorometallate Compounds

The phase transition behavior of this compound is best understood in the context of the broader (NH₄)₃MIIIF₆ cryolite family, where M can be a variety of trivalent cations such as Ga³⁺, Fe³⁺, Cr³⁺, V³⁺, and Sc³⁺. The nature of the phase transitions in these compounds is highly sensitive to the size of the M³⁺ cation. researchgate.net

For compounds with small trivalent cations like Al³⁺, V³⁺, Cr³⁺, Fe³⁺, and Ga³⁺, a direct transition from the high-temperature cubic (Fm3m) phase to a low-symmetry triclinic phase is commonly observed at atmospheric pressure. researchgate.net In contrast, for cryolites containing larger trivalent cations like Sc³⁺, a sequence of transitions through intermediate phases of monoclinic or tetragonal symmetry occurs. researchgate.net

The table below presents a comparison of the phase transition temperatures and associated entropy changes for several ammonium hexafluorometallate(III) compounds.

CompoundTransition Temperature(s) (K)Associated Entropy Change (ΔS) (J K⁻¹ mol⁻¹)Transition Sequence
(NH₄)₃[AlF₆]~220.8, ~193.018.5, 4.2 (Total: ~22.7)Cubic → Intermediate → Low Symmetry
(NH₄)₃[GaF₆]~246.121.3Cubic → Triclinic
(NH₄)₃[FeF₆]~267.024.8Cubic → Triclinic
(NH₄)₃[CrF₆]~269.619.4Cubic → Triclinic
(NH₄)₃[VF₆]~280.424.9Cubic → Triclinic

This comparative data highlights a clear trend within the ammonium cryolite family. As the size of the trivalent cation increases from Al³⁺ to V³⁺, the temperature of the main order-disorder transition generally increases. The total entropy change associated with these transitions is of a similar magnitude across these compounds, reinforcing the common mechanism of orientational ordering of the ammonium and hexafluorometallate ions. researchgate.net The behavior of (NH₄)₃[AlF₆], with its multiple transitions at lower temperatures, can be seen as a consequence of it having the smallest unit-cell volume among the cubic ammonium cryolites. nsc.ru This smaller volume likely leads to more complex steric interactions and a more staged ordering process upon cooling.

Reactivity and Chemical Transformations of Ammonium Hexafluoroaluminate

Thermal Decomposition Reactions

The thermal decomposition of ammonium (B1175870) hexafluoroaluminate is a well-studied process that proceeds through multiple steps to ultimately yield anhydrous aluminum fluoride (B91410) (AlF₃). ysxbcn.comcsu.edu.cnresearchgate.net This method is a reliable laboratory and industrial route for producing AlF₃, as direct heating of hydrated aluminum fluoride can lead to the formation of alumina (B75360) through hydrolysis. ysxbcn.com

Studies using methods like Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) have shown that the decomposition of (NH₄)₃AlF₆ is not a single event but a sequential, three-step process. ysxbcn.comcsu.edu.cnresearchgate.net Each step corresponds to the loss of ammonium fluoride (NH₄F) and the formation of distinct solid intermediate species. ysxbcn.com

The first step of the decomposition yields ammonium tetrafluoroaluminate (NH₄AlF₄). ysxbcn.comresearchgate.netresearchgate.net The second step results in the formation of a non-stoichiometric intermediate, which has been identified as AlF₃(NH₄F)₀.₆₉. ysxbcn.comcsu.edu.cnresearchgate.net The final step involves the complete removal of the remaining ammonium fluoride component to produce the end product, anhydrous aluminum fluoride. ysxbcn.com Research indicates that heating (NH₄)₃AlF₆ to 400°C for a sufficient duration, such as three hours, ensures the complete conversion to high-purity AlF₃. ysxbcn.comcsu.edu.cnresearchgate.net

The specific temperatures at which these decomposition steps occur can vary slightly depending on factors like the heating rate, but representative temperatures have been reported. ysxbcn.comresearchgate.net

Decomposition StepStarting CompoundIntermediate/Final ProductReaction Temperature (°C)
1(NH₄)₃AlF₆NH₄AlF₄194.9
2NH₄AlF₄AlF₃(NH₄F)₀.₆₉222.5
3AlF₃(NH₄F)₀.₆₉AlF₃258.4

During the thermal decomposition of ammonium hexafluoroaluminate, gaseous products are evolved. The primary gaseous species are ammonia (B1221849) (NH₃) and hydrogen fluoride (HF). ysxbcn.com These gases are formed from the decomposition of ammonium fluoride (NH₄F), which is released from the solid matrix at each stage of the reaction. ysxbcn.com The generation of HF during the process can be advantageous, as it helps to suppress the hydrolysis of aluminum fluoride, which would otherwise produce undesirable alumina. ysxbcn.com

In contexts where silica (B1680970) or silicates are present, such as in the processing of certain minerals, the hydrogen fluoride generated can react to form silicon tetrafluoride (SiF₄), a volatile gas. This reaction allows for the separation of silicon from aluminum, as the (NH₄)₂SiF₆ formed from the initial reaction sublimates, and the subsequent decomposition of (NH₄)₃AlF₆ releases HF that can react with residual silica. researchgate.net

Ammonolysis Reactions

Ammonolysis refers to a reaction with ammonia that results in the cleavage of a chemical bond. wikipedia.org

The reaction of this compound with gaseous ammonia, a form of ammonolysis, has been investigated. researchgate.net This process also proceeds through intermediate species to yield aluminum fluoride. Under these conditions, the reaction of (NH₄)₃AlF₆ with gaseous ammonia at approximately 360°C produces AlF₃. researchgate.net The intermediates observed during this transformation include ammonium tetrafluoroaluminate (NH₄AlF₄), followed by ammine complexes such as Al(NH₃)₂F₃ and Al(NH₃)F₃. researchgate.net

Reactions in Aqueous Solutions

This compound is an ionic compound and is highly soluble in polar solvents like water. solubilityofthings.com The dissolution is driven by the favorable interaction between the ammonium and hexafluoroaluminate ions and water molecules. solubilityofthings.com The resulting solution contains freely moving ions, allowing it to conduct electricity. solubilityofthings.com

Hydrolysis is a significant consideration for fluoroaluminate compounds in aqueous solutions. While specific data on the hydrolysis of (NH₄)₃AlF₆ at ambient temperature is limited, the behavior of related compounds provides insight. For instance, aluminum fluoride itself is susceptible to hydrolysis, particularly when heated in the presence of water, which leads to the formation of alumina. ysxbcn.com This suggests that aqueous solutions of this compound may be susceptible to hydrolysis, especially under conditions of elevated temperature or changes in pH.

Advanced Applications and Research Directions of Ammonium Hexafluoroaluminate

Precursor for Advanced Materials Synthesis

Ammonium (B1175870) hexafluoroaluminate serves as a versatile precursor in the synthesis of various advanced materials owing to its chemical composition and thermal decomposition properties. Its ability to yield high-purity anhydrous aluminum fluoride (B91410) upon heating makes it a critical component in several industrial processes. Furthermore, it is investigated for its role in the modification of mesoporous materials and in metallurgical extraction processes.

Preparation of Anhydrous Aluminum Fluoride (AlF₃)

A significant application of ammonium hexafluoroaluminate is in the production of anhydrous aluminum fluoride (AlF₃), a crucial compound in the aluminum industry. The synthesis is achieved through the thermal decomposition of this compound. This process is advantageous as it avoids the formation of aluminum oxide, which can occur when hydrated aluminum fluoride is heated.

The thermal decomposition of this compound to anhydrous aluminum fluoride proceeds through a multi-step reaction. The process involves heating the compound to a temperature of 400 °C for a duration of 3 hours to ensure the complete conversion to high-purity AlF₃. The decomposition pathway includes the formation of intermediate compounds before the final product is obtained.

The decomposition process can be summarized in the following stages:

(NH₄)₃AlF₆ → NH₄AlF₄ + 2NH₃ + 2HF

NH₄AlF₄ → AlF₃ + NH₃ + HF

Studies have shown that the decomposition occurs in three distinct steps at specific temperatures, with the solid intermediate products being ammonium tetrafluoroaluminate (NH₄AlF₄) and a compound with the approximate formula AlF₃(NH₄F)₀.₆₉. The final, high-purity anhydrous aluminum fluoride is obtained after the complete evolution of ammonia (B1221849) and hydrogen fluoride gases.

Table 1: Thermal Decomposition Stages of this compound

StageStarting CompoundIntermediate/Final ProductApproximate Temperature
1(NH₄)₃AlF₆NH₄AlF₄195 °C
2NH₄AlF₄AlF₃(NH₄F)₀.₆₉223 °C
3AlF₃(NH₄F)₀.₆₉AlF₃258 °C
Complete Conversion(NH₄)₃AlF₆High-purity AlF₃400 °C (for 3 hours)

Synthesis of Zeolites and Mesoporous Materials

This compound is also explored as a fluorine source in the synthesis of zeolites and for the modification of mesoporous materials. Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them valuable as catalysts and adsorbents. The incorporation of aluminum into the framework of these materials is critical for creating catalytically active acid sites.

Mesoporous silica (B1680970) SBA-15 is a material with a highly ordered hexagonal pore structure, large surface area, and high thermal stability. However, its pure silica framework lacks the acidic properties necessary for many catalytic applications. To introduce acidity, aluminum can be incorporated into the SBA-15 structure. One effective method is post-synthesis alumination, where an aluminum source is used to treat the already synthesized SBA-15.

This compound has been successfully employed as a precursor for the post-synthesis alumination of SBA-15. In this method, the SBA-15 material is treated with an aqueous solution of this compound. The hexafluoroaluminate anion ([AlF₆]³⁻) serves as the source of aluminum. The process is typically followed by calcination to anchor the aluminum into the silica framework. This method allows for a high level of aluminum incorporation into the SBA-15 framework, leading to the generation of both Brønsted and Lewis acid sites. The resulting Al-SBA-15 materials exhibit enhanced catalytic activity in various acid-catalyzed reactions.

Table 2: Comparison of SBA-15 and Al-SBA-15 Properties

PropertyPure SBA-15Al-SBA-15 (via (NH₄)₃AlF₆)
Composition SiO₂Al₂O₃-SiO₂
Acidity Non-acidicContains Brønsted and Lewis acid sites
Catalytic Activity Low for acid-catalyzed reactionsHigh for acid-catalyzed reactions
Surface Area HighHigh (may slightly decrease after alumination)
Pore Structure Ordered hexagonalOrdered hexagonal (maintained after alumination)

Role in Lithium Extraction from Minerals

This compound plays an indirect but important role in the extraction of lithium from aluminosilicate (B74896) minerals such as spodumene and petalite. The extraction process often involves a fluorination step using reagents like ammonium bifluoride (NH₄HF₂). When these minerals are treated with ammonium bifluoride at elevated temperatures, the aluminum and silicon components of the mineral are converted into volatile ammonium hexafluorosilicate (B96646) ((NH₄)₂SiF₆) and non-volatile this compound ((NH₄)₃AlF₆).

The formation of this compound is a key intermediate step that facilitates the breakdown of the mineral structure and the subsequent separation of lithium. The lithium can then be leached from the reaction mixture as a soluble salt. The this compound can be further processed to recover valuable byproducts or recycled within the process.

Potential in Aluminum Nitride (AlN) Powder Synthesis

Aluminum nitride (AlN) is a ceramic material with high thermal conductivity and excellent electrical insulation properties, making it a valuable material for electronic substrates and heat sinks. The synthesis of AlN powder is typically carried out at high temperatures through methods such as the carbothermal reduction of alumina (B75360) or the direct nitridation of aluminum powder.

While not a conventional precursor, there is potential for this compound to be used in the synthesis of AlN powder. The thermal decomposition of this compound yields highly reactive, anhydrous aluminum fluoride. This AlF₃ could potentially be converted to AlN through a subsequent nitridation step, for example, by reacting it with ammonia gas at elevated temperatures. This route may offer advantages in terms of lower synthesis temperatures or the production of AlN powders with specific morphologies. However, this application is still in the research and development phase and is not yet an established industrial process. Further investigation is required to determine the feasibility and efficiency of this synthesis pathway.

Role in Catalysis

The utility of this compound in catalysis is primarily associated with its function as a precursor for creating catalytically active materials and supports. Its ability to introduce aluminum into various frameworks allows for the tailoring of acidic and structural properties of catalysts.

This compound serves as a key aluminum source in the post-synthesis modification of mesoporous silica materials, such as SBA-15. mdpi.com This process is critical for creating Al-SBA-15, a catalyst support with enhanced properties for hydrodesulfurization (HDS) and other catalytic processes. mdpi.comnih.gov

The post-synthesis grafting method involves treating the silica support with an aqueous solution of this compound. A crucial step in this process is adjusting the pH to a range of 9.0–9.5, which facilitates the hydrolysis of the hexafluoroaluminate ion ([AlF₆]³⁻) to the aluminate ion ([Al(OH)₄]⁻), allowing for the incorporation of aluminum into the silica framework. mdpi.com

One of the significant advantages of using this compound in a post-synthesis approach is the ability to create catalyst supports with larger pore diameters. mdpi.com Research has shown that while direct synthesis methods for Al-SBA-15 might limit pore diameters to around 7 nm, the post-synthesis modification using this compound can produce substrates with pore diameters exceeding 10 nm. mdpi.com These larger pores can improve the diffusion of reactants and products, enhancing catalytic efficiency. The resulting Al-SBA-15 supported catalysts have demonstrated outstanding activity for hydrogenation reactions. mdpi.com

ParameterDirect Synthesis (Aluminum Sulfate)Post-Synthesis Grafting ((NH₄)₃[AlF₆])
Aluminum Source Aluminum Sulfate (B86663)This compound
Pore Diameter Limited to ~7 nm> 10 nm
Key Process Step Control of HCl in synthesis gelpH adjustment to 9.0-9.5
Application Note Standard Al-SBA-15Enhanced pore size for improved diffusion

This compound is a precursor to aluminum trifluoride (AlF₃), a material known for its strong Lewis acidic properties, which are crucial for catalysis. Surfaces derived from the thermal decomposition of this compound expose coordinatively unsaturated aluminum sites that act as Lewis acid centers. The strength and nature of these sites are subjects of intensive research. researchgate.netmdpi.com

The Lewis acidity of these surfaces is often characterized by the adsorption of probe molecules like carbon monoxide (CO) and ammonia (NH₃), with their vibrational frequencies analyzed using techniques such as infrared (IR) spectroscopy. mdpi.com A significant blue shift in the stretching vibration of adsorbed CO, for instance, is indicative of strong Lewis acidity. mdpi.com

Computational studies, employing density functional theory (DFT), have been instrumental in understanding the atomic-scale structure of these Lewis acid sites. researchgate.netiaea.org These studies have shown that the Lewis acid strength is not solely determined by the coordination number of the aluminum atom but is also influenced by its specific environment, including the surrounding fluorine atoms. mdpi.com Research on β-AlF₃ surfaces, which can be formed from precursors like this compound, has demonstrated that under-coordinated aluminum sites can bind strongly with Lewis bases like ammonia, with binding energies reported as high as 1.9 eV, confirming strong Lewis acidity. researchgate.netresearchgate.net

Probe MoleculeAnalytical TechniqueObservationImplication
Carbon Monoxide (CO) IR SpectroscopyLarge blue shift in C-O stretching frequencyStrong Lewis acid sites
Ammonia (NH₃) DFT CalculationsHigh binding energy (up to 1.9 eV)Strong Lewis acidity

Solid-State Electrochemistry and Energy Storage

The cryolite (B1665278) crystal structure, to which this compound belongs, is being investigated for applications in solid-state electrochemistry and energy storage. Research into related ammonium hexafluorometallates, such as (NH₄)₃GaₓV₁₋ₓF₆, provides insights into the potential of these materials. aip.org These compounds are of interest for developing safer, solid-state batteries. aip.orgaip.org

Studies on single crystals of these cryolite-type structures reveal that they are wide bandgap electronic materials at room temperature with temperature-activated electrical behavior. aip.org Solid-state electrochemical analysis on these single crystals allows researchers to probe the redox properties of the metal centers within the structure. This capability is particularly valuable for materials with low electrical conductivity, which are often challenging to study but hold potential for energy storage applications. aip.org

Unlike cryolites with inorganic cations that exhibit ionic conductivity through cation diffusion at high temperatures, the ammonium cation in these structures is prone to decomposition at higher temperatures. This suggests that the conduction pathways in ammonium hexafluorometallates are different and likely involve other mechanisms. aip.org The investigation into the electrical and electrochemical properties of these materials is a critical step toward their potential use in solid-state energy storage devices. aip.org

Exploration in Nanoscale Materials

This compound and related compounds are valuable precursors for the synthesis of nanoscale materials, including nanorods, nanocubes, and nanoscale polycrystals. tu-darmstadt.dersc.orgnih.gov The synthesis methods often involve the thermal decomposition of the ammonium hexafluoro- complex or its use in mechanochemical processes. nih.govresearchgate.net

Mechanochemical synthesis, which uses mechanical energy from grinding or milling to induce chemical reactions, has been employed to produce related complex fluorides like ammonium hexafluorogallate ((NH₄)₃GaF₆). researchgate.netscilit.com This solid-state, often room-temperature, method can produce agglomerates of nano-sized primary particles. researchgate.netfz-juelich.de Such techniques offer solvent-free and energy-efficient routes to nanomaterials. fz-juelich.de

Furthermore, ammonium-containing complexes are used in the controlled synthesis of other functional nanomaterials. For example, ammonium metatungstate is a precursor for synthesizing tungsten oxide (WO₃₋ₓ) nanorods and ammonium tungsten bronze ((NH₄)ₓWO₃) nanocubes with tunable plasmonic properties. rsc.org Similarly, ammonium cerium fluoride complexes, formed using ammonium hydrogen difluoride, can be decomposed to produce cerium trifluoride and cerium tetrafluoride nanoscale polycrystals. nih.gov These examples highlight the potential of using this compound as a precursor to create a variety of aluminum-based nanoscale materials with tailored properties for applications in electronics, optics, and catalysis. tu-darmstadt.de

Computational and Theoretical Modeling of Ammonium Hexafluoroaluminate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, reaction energies, and spectroscopic properties.

While DFT has been employed to study the surface properties of related compounds like aluminum fluoride (B91410) (AlF₃) and aluminum oxide (Al₂O₃), specific DFT studies simulating the surface structure and stability of ammonium (B1175870) hexafluoroaluminate are not extensively available in the reviewed literature. mdpi.comresearchgate.net Such simulations would typically involve creating slab models of the crystal surface and calculating the surface energy to determine the most stable crystallographic planes. mdpi.com These calculations could also predict how the surface might reconstruct under different conditions and identify potential active sites for catalysis. researchgate.net

The quantification of Lewis acidity using DFT often involves calculating the binding energy of a probe molecule, such as ammonia (B1221849) (NH₃), to acidic sites on a material's surface. researchgate.net Although ammonium hexafluoroaluminate is used as a precursor to generate Lewis acid sites by introducing aluminum into other materials like silica (B1680970), direct DFT calculations quantifying the Lewis acidity of the this compound compound itself are not detailed in the available research. tue.nlmdpi.com For related materials like AlF₃, DFT has been used to show that under-coordinated aluminum ions on the surface act as strong Lewis acid sites. researchgate.net

Thermodynamic Calculations and Modeling

Thermodynamic calculations are crucial for understanding the stability of compounds and the feasibility of chemical reactions. By analyzing parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), it is possible to predict how a material will behave under different temperatures and pressures.

Thermodynamic modeling has been successfully applied to predict the reaction pathway for the thermal decomposition of this compound. ysxbcn.comresearchgate.net Experimental studies combined with thermodynamic analysis show that (NH₄)₃AlF₆ decomposes into anhydrous aluminum fluoride (AlF₃) through a distinct three-step process. ysxbcn.comcsu.edu.cn

The decomposition begins at approximately 194.9°C and proceeds through two intermediate solid products before yielding the final, stable AlF₃. ysxbcn.comresearchgate.net The reaction pathway is as follows:

(NH₄)₃AlF₆ (s) → NH₄AlF₄ (s) + 2NH₃ (g) + 2HF (g) This initial step involves the formation of ammonium tetrafluoroaluminate.

NH₄AlF₄ (s) → AlF₃·(NH₄F)₀.₆₉ (s) + 0.31NH₃ (g) + 0.31HF (g) The second step yields an unstable intermediate compound. ysxbcn.com

AlF₃·(NH₄F)₀.₆₉ (s) → AlF₃ (s) + 0.69NH₃ (g) + 0.69HF (g) The final step produces pure, anhydrous aluminum fluoride. ysxbcn.com

The feasibility of each step at its specific reaction temperature is confirmed by thermodynamic data. The Gibbs free energy change (ΔG) for each reaction is considered to be zero at the respective decomposition temperatures, indicating that the system is at equilibrium. ysxbcn.com The enthalpy and entropy changes for these decomposition reactions have been determined experimentally. ysxbcn.com

Below is a table summarizing the thermodynamic data for the thermal decomposition of this compound. ysxbcn.com

Decomposition StepReaction Temperature (°C)Enthalpy Change (ΔH) (kJ/mol)Entropy Change (ΔS) (J/(mol·K))
1194.9206.88442.2
2222.545.0290.8
3258.4104.91197.4

Q & A

Q. What safety precautions are critical when handling ammonium hexafluoroaluminate in laboratory settings?

this compound is corrosive and irritant to skin, eyes, and respiratory systems. Researchers must wear sealed goggles, impermeable gloves (tested for chemical resistance), and lab coats. Work should be conducted in a well-ventilated area or under fume hoods to minimize inhalation risks. Contaminated waste must be segregated and disposed of via certified hazardous waste protocols .

Q. How can researchers determine the purity of this compound samples?

Purity verification involves thermogravimetric analysis (TGA) to assess mass loss during decomposition and X-ray diffraction (XRD) to confirm crystallographic phases. For example, heating to 400°C for 3 hours under argon yields anhydrous AlF3, with XRD peaks matching reference patterns (e.g., JCPDS card 44-0232) .

Q. What experimental conditions are optimal for synthesizing anhydrous aluminum fluoride from this compound?

Heat the compound in a graphite crucible under argon flow at 400°C for 3 hours. This ensures complete decomposition into AlF3, as confirmed by TGA mass loss (~58.25%) and XRD analysis. Argon prevents hydrolysis and oxidation during heating .

Advanced Research Questions

Q. What is the mechanistic pathway for the thermal decomposition of this compound?

The process occurs in three endothermic steps:

  • Step 1 (194.9°C): (NH₄)₃AlF₆ → NH₄AlF₄ + 2NH₃↑ + 2HF↑
  • Step 2 (222.5°C): NH₄AlF₄ → AlF₃(NH₄F)₀.₆₉ + 0.31NH₃↑ + 0.31HF↑
  • Step 3 (258.4°C): AlF₃(NH₄F)₀.₆₉ → AlF₃ + 0.69NH₃↑ + 0.69HF↑ These steps were validated via DTA-TGA and DSC, with intermediate phases identified using stoichiometric mass loss calculations .

Q. How are thermodynamic parameters (ΔG, ΔH, ΔS) calculated for decomposition reactions?

  • Gibbs Free Energy (ΔG): Derived from equilibrium conditions using HSC Chemistry software, with reference data for AlF₃, NH₃, and HF .
  • Enthalpy (ΔH): Calculated from DSC peak areas calibrated with Sn and AgNO₃ (calibration constant K = 1.66). For example, ΔH values for the three steps are 237.4, 88.1, and 199.5 kJ/mol, respectively .
  • Entropy (ΔS): ΔS = ΔH/T, where T is the extrapolated onset temperature of each reaction .

Q. What structural phase transitions occur in this compound under varying pressure and temperature?

Two phase transitions are observed:

  • Transition 1 (218.5 K): Entropy change ΔS₁ = 15.3 J/mol·K, linked to rotational disordering of NH₄⁺ and AlF₆³⁻ ions.
  • Transition 2 (179 K): ΔS₂ = 2.5 J/mol·K, attributed to partial ordering. High-pressure studies reveal a triple point at 0.12 GPa and 221 K, with a high-pressure phase stabilized above 0.3 GPa .

Q. How can mechanochemical synthesis methods improve the preparation of this compound derivatives?

Ball-milling with NH₄F enables fluorination of Al(OH)₃, yielding nanocrystalline AlF₃. This method avoids high-temperature decomposition and enhances reaction kinetics by creating defects in the crystal lattice .

Key Methodological Recommendations

  • Thermal Analysis: Use heating rates ≤10°C/min in TGA/DSC to resolve overlapping decomposition steps .
  • XRD Calibration: Validate AlF₃ purity using reference standards and Rietveld refinement for quantitative phase analysis .
  • Safety Protocols: Regularly test glove permeability (e.g., ASTM F739) and monitor airborne HF/NH₃ levels with real-time sensors .

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